molecular formula C23H21N3O4 B277994 2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Cat. No. B277994
M. Wt: 403.4 g/mol
InChI Key: NQOBGLUUGCTINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide, also known as Compound X, is a synthetic compound that has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide X has been shown to have potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide X has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide X has been shown to modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders. In materials science, 2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide X has been investigated as a potential building block for the synthesis of novel materials with unique properties.

Mechanism Of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide X is not fully understood, but it is believed to involve the modulation of certain molecular targets in the body, including enzymes, receptors, and ion channels. 2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide X has been shown to bind to specific targets in the body, leading to changes in their activity and ultimately resulting in the observed physiological effects.
Biochemical and Physiological Effects
2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide X has been shown to have a range of biochemical and physiological effects, depending on the specific target it binds to. In some cases, 2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide X has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In other cases, 2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide X has been shown to modulate the activity of certain neurotransmitters, leading to changes in behavior and cognition. The specific effects of 2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide X depend on the concentration, duration of exposure, and specific target it binds to.

Advantages And Limitations For Lab Experiments

2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide X has several advantages for use in lab experiments, including its high purity, stability, and solubility in common solvents. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.

Future Directions

There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide X, including the identification of new molecular targets and the development of more efficient synthesis methods. In addition, further studies are needed to determine the full range of physiological effects of 2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide X and to explore its potential applications in various fields of scientific research. Finally, the development of new derivatives and analogs of 2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide X could lead to the discovery of novel compounds with even greater potential for therapeutic and scientific applications.

Synthesis Methods

2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide X can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with 2-bromo-5-chloroanisole to form a key intermediate, which is then reacted with 2-amino-5-(2-methoxyphenyl)oxazole to form the final product. The synthesis method has been optimized to yield high purity and high yield of 2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide X, making it suitable for large-scale production.

properties

Product Name

2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C23H21N3O4/c1-14-6-8-17(11-15(14)2)29-13-21(27)25-18-12-16(7-9-19(18)28-3)23-26-22-20(30-23)5-4-10-24-22/h4-12H,13H2,1-3H3,(H,25,27)

InChI Key

NQOBGLUUGCTINI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC)C

Origin of Product

United States

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